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Compound of Interest

Compound Name: BIBD-124

Cat. No.: B15615352 Get Quote

Initial searches for "BIBD-124" did not yield specific information on a compound with this

designation. However, extensive data exists for Vatalanib (also known as PTK787), a potent,

orally active inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-

Derived Growth Factor Receptor-β (PDGFR-β), and c-Kit.[1][2][3][4][5] This document outlines

established methodologies for assessing the target engagement of multi-targeted tyrosine

kinase inhibitors like Vatalanib, which can be adapted for novel compounds such as BIBD-124
that may share a similar mechanism of action.

Introduction to Target Engagement
Target engagement is a critical step in drug development, confirming that a drug candidate

interacts with its intended molecular target in a cellular or in vivo environment. For kinase

inhibitors, this often involves measuring the direct binding to the kinase or assessing the

inhibition of its downstream signaling pathways.

Signaling Pathway of VEGFR2
Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR2, triggers receptor

dimerization and autophosphorylation of specific tyrosine residues.[6][7] This initiates a

cascade of downstream signaling events crucial for angiogenesis, the formation of new blood

vessels.[8][9] Key phosphorylation sites on VEGFR2 include Y1175 and Y1214, which are

critical for downstream signaling.[7][8][10]
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Caption: VEGFR2 signaling pathway initiated by VEGF binding.

In Vitro Target Engagement Assays
A variety of in vitro assays can be employed to determine the direct binding and inhibitory

activity of a compound against its target kinase.

Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of the

target kinase.

Experimental Protocol: VEGFR2 Kinase Inhibition Assay (Cell-Free)

Reagents and Materials: Recombinant human VEGFR2 kinase domain, ATP, polypeptide

substrate (e.g., poly(Glu, Tyr) 4:1), test compound (e.g., BIBD-124), kinase buffer, 96-well

plates, detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate,

add the recombinant VEGFR2 kinase, the polypeptide substrate, and the test compound at

various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at

30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of

ADP produced using a detection reagent and a luminometer.

Data Analysis: Calculate the percentage of kinase inhibition for each compound

concentration relative to a DMSO control. Determine the IC50 value, the concentration of the
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compound that inhibits 50% of the kinase activity, by fitting the data to a dose-response

curve.

Compound Target IC50 (nM) Reference

Vatalanib (PTK787) VEGFR2/KDR 37 [4]

Vatalanib (PTK787) VEGFR1/Flt-1 - [4]

Vatalanib (PTK787) VEGFR3/Flt-4 - [4]

Vatalanib (PTK787) c-Kit 730 [4]

Binding Assays
Binding assays directly measure the affinity of a compound for its target protein.

Experimental Protocol: Surface Plasmon Resonance (SPR) for VEGFR2 Binding

Reagents and Materials: Purified recombinant VEGFR2, test compound, SPR instrument

and sensor chips (e.g., Biacore), running buffer.

Procedure: a. Immobilize the recombinant VEGFR2 onto the surface of an SPR sensor chip.

b. Prepare a series of concentrations of the test compound in running buffer. c. Inject the

compound solutions over the sensor chip surface at a constant flow rate. d. Measure the

change in the refractive index at the surface, which is proportional to the amount of

compound bound to the immobilized protein. e. After each injection, regenerate the sensor

surface to remove the bound compound.

Data Analysis: Determine the association rate constant (ka), dissociation rate constant (kd),

and the equilibrium dissociation constant (KD) by fitting the sensorgram data to a binding

model. A lower KD value indicates a higher binding affinity.

Peptide Target
Dissociation
Constant (KD) (nM)

Reference

VRBP1 VEGFR2 228.3 [11]
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Cell-Based Target Engagement Assays
Cell-based assays are crucial for confirming target engagement within a more physiologically

relevant context.

Cellular Phosphorylation Assays
These assays measure the inhibition of receptor autophosphorylation in intact cells.

Experimental Protocol: VEGFR2 Autophosphorylation Assay in HUVECs[12]

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate

growth medium.

Procedure: a. Seed HUVECs in 96-well plates and grow to sub-confluency. b. Starve the

cells in a low-serum medium for several hours to reduce basal receptor phosphorylation. c.

Pre-incubate the cells with various concentrations of the test compound for a specified time

(e.g., 1-2 hours). d. Stimulate the cells with VEGF-A to induce VEGFR2 autophosphorylation.

e. Lyse the cells and quantify the amount of phosphorylated VEGFR2 using a sandwich

ELISA with antibodies specific for total VEGFR2 and phospho-VEGFR2 (e.g., pY1175).

Data Analysis: Normalize the phosphorylated VEGFR2 signal to the total VEGFR2 signal.

Calculate the percentage of inhibition of VEGF-induced phosphorylation for each compound

concentration and determine the cellular IC50 value.

Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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